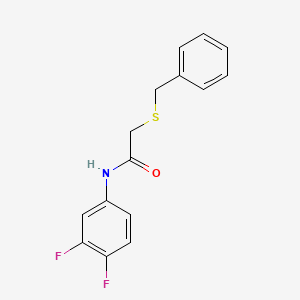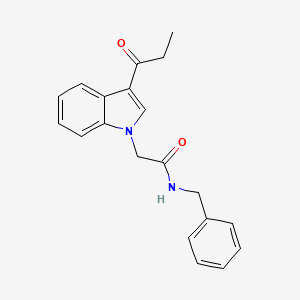
2-(4-chlorophenyl)-N-3-pyridinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-3-pyridinylacetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential use in the field of neuroscience. CPCA is a selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) type 4, which plays an important role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE4 by CPCA has been shown to have a number of interesting effects on the nervous system, making it a promising target for further research.
作用机制
2-(4-chlorophenyl)-N-3-pyridinylacetamide selectively inhibits the PDE4 enzyme, which is responsible for the breakdown of cAMP and cGMP. By inhibiting PDE4, this compound increases the intracellular levels of cAMP and cGMP, which can have a number of downstream effects. For example, cAMP is known to activate protein kinase A (PKA), which can phosphorylate a variety of target proteins and modulate their activity. cGMP, on the other hand, can activate protein kinase G (PKG) and modulate the activity of ion channels and other signaling molecules.
Biochemical and Physiological Effects
This compound has been shown to have a number of interesting effects on the nervous system. For example, it has been shown to enhance LTP in hippocampal slices, which is thought to be a key mechanism underlying learning and memory. This compound has also been shown to increase the survival of dopaminergic neurons in a model of Parkinson's disease, suggesting that it may have neuroprotective effects. In addition, this compound has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
实验室实验的优点和局限性
One advantage of using 2-(4-chlorophenyl)-N-3-pyridinylacetamide in lab experiments is its high selectivity for PDE4, which allows for more precise manipulation of the cAMP/cGMP signaling pathway. In addition, this compound has been shown to have relatively low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of interesting directions for future research on 2-(4-chlorophenyl)-N-3-pyridinylacetamide. For example, it would be interesting to investigate the effects of this compound on other signaling pathways in addition to the cAMP/cGMP pathway. In addition, it would be interesting to explore the potential therapeutic applications of this compound in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, it would be useful to develop more efficient methods for synthesizing and purifying this compound, which could facilitate its use in future research.
合成方法
The synthesis of 2-(4-chlorophenyl)-N-3-pyridinylacetamide has been described in several scientific publications. One commonly used method involves the reaction of 4-chlorobenzoyl chloride with 3-pyridinylamine in the presence of a base such as triethylamine, followed by reaction with acetic anhydride to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
2-(4-chlorophenyl)-N-3-pyridinylacetamide has been studied extensively in vitro and in vivo for its effects on the nervous system. One of the most interesting findings is its ability to enhance long-term potentiation (LTP), a process that is thought to underlie learning and memory. In addition, this compound has been shown to increase the survival of dopaminergic neurons in a model of Parkinson's disease, suggesting that it may have neuroprotective effects.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-5-3-10(4-6-11)8-13(17)16-12-2-1-7-15-9-12/h1-7,9H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWISYLDAUBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


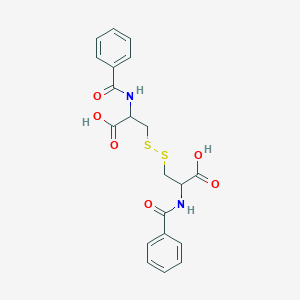
![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)
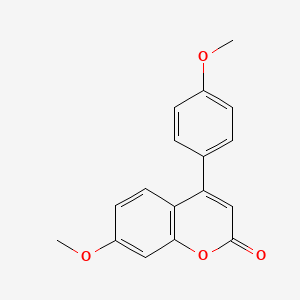


![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)

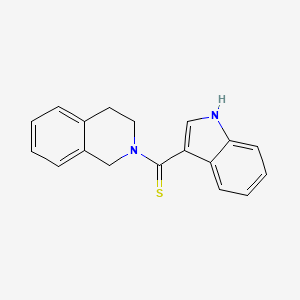
![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
